1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. In this method, a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core. The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product .
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2,4-dimethylphenoxy group onto the indole core. This method allows for the selective functionalization of the indole ring and provides a versatile route for the synthesis of various indole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, the compound’s ability to interact with DNA and RNA can affect gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- **1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone
- **Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate
Uniqueness
1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,4-dimethylphenoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes. The indole core provides a versatile scaffold for further functionalization, allowing for the development of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-8-9-20(15(2)12-14)23-11-10-21-16(3)18(13-22)17-6-4-5-7-19(17)21/h4-9,12-13H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFRRSNUXJVRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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